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  • Product: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
  • CAS: 308815-81-8

Core Science & Biosynthesis

Foundational

2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester molecular weight

An In-depth Technical Guide to 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-[4-(hydroxymeth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document delineates its physicochemical properties, provides a detailed, plausible synthesis protocol, outlines a robust analytical workflow for characterization and quality control, and explores its potential biological activities based on structural-functional relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights to facilitate its application in research and development.

Introduction

2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (CAS No. 308815-81-8) is a nitrophenoxy compound that has garnered interest as a building block in organic synthesis.[1] Its molecular structure, featuring a reactive nitrophenoxy group, a modifiable hydroxymethyl substituent, and a methyl ester, makes it a valuable precursor for the synthesis of more complex, biologically active molecules.[1] The presence of the nitro group, in particular, enhances the electrophilicity of the aromatic ring, making it amenable to various nucleophilic substitution reactions. This guide aims to consolidate the available technical information on this compound and to provide a framework for its synthesis, analysis, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester are summarized in the table below.

PropertyValueSource
Molecular Weight 241.20 g/mol [2]
Molecular Formula C₁₀H₁₁NO₆[2]
CAS Number 308815-81-8[1]
Appearance Light yellow to green crystalline powder[1]
Melting Point 77 - 81 °C[1]
Purity ≥ 98% (by GC)[1]
Storage Store at room temperature[1]

These properties indicate that the compound is a stable, crystalline solid at room temperature, which simplifies handling and storage. Its solubility in common organic solvents is facilitated by the hydroxymethyl group and the overall molecular structure.[1]

Synthesis Protocol

Proposed Synthetic Pathway

The synthesis can be logically approached by first performing an esterification of a suitable carboxylic acid precursor, followed by a nitration step. A plausible reaction scheme is outlined below.

Synthesis_Pathway A 4-(hydroxymethyl)phenoxyacetic acid B Methyl 4-(hydroxymethyl)phenoxyacetate A->B  Methanol, H₂SO₄ (cat.), Reflux   C 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester B->C  HNO₃, Acetic Anhydride, 0°C  

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol
Step 1: Esterification of 4-(hydroxymethyl)phenoxyacetic acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)phenoxyacetic acid (1 equivalent).

  • Reagent Addition: Add methanol as the solvent and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 4-(hydroxymethyl)phenoxyacetate. The product can be further purified by column chromatography if necessary.

Step 2: Nitration of Methyl 4-(hydroxymethyl)phenoxyacetate

This step is analogous to the nitration of similar phenylacetic acid derivatives.[3]

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the methyl 4-(hydroxymethyl)phenoxyacetate (1 equivalent) from the previous step in acetic anhydride at 0 °C.

  • Reagent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

  • Purification: The precipitated solid product, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Workflow for Quality Control

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS or GC-MS) IR Infrared Spectroscopy (FTIR) GC Gas Chromatography (GC) HPLC High-Performance Liquid Chromatography (HPLC) MP Melting Point Analysis Synthesized_Product Synthesized Product Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Molecular Weight Confirmation Synthesized_Product->IR Functional Group Identification Synthesized_Product->GC Purity Check Synthesized_Product->HPLC Quantitative Analysis Synthesized_Product->MP Identity & Purity Confirmation

Caption: A comprehensive analytical workflow for the characterization and quality control of the synthesized compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl and acetate groups, and the methyl protons of the ester. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the compound (241.20 g/mol ).[1][2]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the hydroxyl (-OH) stretch, the nitro (NO₂) asymmetric and symmetric stretches, the ester carbonyl (C=O) stretch, and the ether (C-O-C) stretch.

Chromatographic Purity Assessment
  • Gas Chromatography (GC): As indicated by commercial suppliers, GC is a suitable method for assessing the purity of the compound, with a typical specification of ≥ 98%.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be employed for purity determination and quantitative analysis.

Potential Applications and Biological Activities

While specific biological activities for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester are not extensively documented, its structural motifs suggest several potential applications in drug discovery and agrochemical development.[1]

As a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further functionalization. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The ester can be hydrolyzed to the corresponding carboxylic acid.

Potential Biological Activities

The biological activities of related compounds can provide insights into the potential of this molecule.

  • Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[4] The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules. Therefore, it is plausible that this compound or its derivatives could exhibit antibacterial or antifungal activity.[5][6]

  • Anti-inflammatory and Antioxidant Activity: Phenolic compounds and their derivatives are often associated with antioxidant and anti-inflammatory effects.[6][7] While the presence of the nitro group may modulate this activity, derivatives of this compound could be explored for such properties.

  • Anticancer Activity: Many nitro-containing compounds have been investigated as anticancer agents.[6] The hypoxic environment of solid tumors can facilitate the selective reduction of the nitro group to cytotoxic species.

Conclusion

2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester is a valuable chemical entity with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, a robust analytical workflow, and an exploration of its potential applications based on its chemical structure. The information presented herein is intended to serve as a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents or agrochemicals.

References

  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PubMed Central. STUDIES ON CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITIES OF BIOACTIVE MOLECULES FROM DATE PALM (PHOENIXDACTYLIFERA L.) POLLENS AND SEEDS. [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Frontiers. Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya. [Link]

  • PubMed Central. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This document provides a comprehensive technical guide for the synthesis of 2-[4-(hy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The synthesis involves a two-step process commencing with the preparation of the starting material, 4-(hydroxymethyl)-2-nitrophenol, followed by a Williamson ether synthesis to yield the final product. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides guidance on purification and characterization.

Introduction

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (CAS 308815-81-8) is a valuable chemical intermediate characterized by a nitrophenoxy moiety, which enhances its reactivity, and a hydroxymethyl group that improves its solubility in organic solvents.[1] These structural features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates and agrochemicals.[1] Its applications include serving as an intermediate in the production of pesticides and other specialty chemicals.[1] This guide presents a reliable, two-step synthetic route to this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthesis Scheme

The synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester is accomplished in two primary stages:

  • Synthesis of the Starting Material: Preparation of 4-(hydroxymethyl)-2-nitrophenol from 2-nitrophenol and formaldehyde.

  • Williamson Ether Synthesis: Reaction of 4-(hydroxymethyl)-2-nitrophenol with methyl chloroacetate to form the target ether.

Synthesis_Scheme Start 2-Nitrophenol Intermediate 4-(hydroxymethyl)-2-nitrophenol Start->Intermediate Hydroxymethylation FinalProduct 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester Intermediate->FinalProduct Williamson Ether Synthesis Reagent1 Formaldehyde, HCl Reagent2 Methyl Chloroacetate, Base

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-(hydroxymethyl)-2-nitrophenol

The initial step involves the hydroxymethylation of 2-nitrophenol. This electrophilic aromatic substitution reaction introduces a hydroxymethyl group onto the aromatic ring.

Materials and Equipment
Material/EquipmentSpecifications
2-NitrophenolReagent grade
Formaldehyde solution40% aqueous solution
Concentrated Hydrochloric AcidReagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Steam distillation apparatus
BeakersVarious sizes
Filtration apparatusBuchner funnel, filter paper
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for six hours.[2]

  • Initial Workup: After cooling the reaction mixture, decant the supernatant liquid from the resulting heavy brown oil.[2]

  • Purification by Steam Distillation: Subject the brown oil to steam distillation to remove any unreacted 2-nitrophenol.[2]

  • Extraction and Crystallization: Extract the residue several times with boiling water. Combine the hot aqueous extracts, filter while hot, and then allow the filtrate to cool.[2]

  • Isolation and Drying: Collect the long, yellow needles of 4-(hydroxymethyl)-2-nitrophenol that precipitate out by filtration. The product can be further purified by recrystallization from water to achieve a melting point of 97°C.[2]

Part 2: Synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] It proceeds via an SN2 mechanism where the phenoxide ion of 4-(hydroxymethyl)-2-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate.[3]

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group of the starting material, forming the more nucleophilic phenoxide.[4] The acidity of the phenol is enhanced by the electron-withdrawing nitro group.

  • Choice of Alkylating Agent: Methyl chloroacetate is a suitable and cost-effective electrophile. The chlorine atom serves as a good leaving group for the SN2 reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or even water can be used. DMF is particularly effective as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[5] Water can also be used, especially with a phase-transfer catalyst, or in a biphasic system.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 4-(hydroxymethyl)-2-nitrophenol and base (e.g., KOH) in solvent (e.g., DMF) B Add methyl chloroacetate dropwise A->B C Heat the reaction mixture (e.g., 60-80°C) for several hours B->C D Monitor reaction progress by TLC C->D E Cool reaction and pour into water D->E F Extract with an organic solvent (e.g., ethyl acetate) E->F G Wash organic layer with brine, dry over Na2SO4, and evaporate solvent F->G H Purify by column chromatography or recrystallization G->H

Caption: General experimental workflow for the Williamson ether synthesis.

Materials and Equipment
Material/EquipmentSpecifications
4-(hydroxymethyl)-2-nitrophenolSynthesized as in Part 1
Methyl chloroacetateReagent grade
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)Reagent grade
Dimethylformamide (DMF) or other suitable solventAnhydrous
Ethyl acetateReagent grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na2SO4)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Column chromatography setup or recrystallization apparatus
Thin-layer chromatography (TLC) plates and chamber
Representative Experimental Protocol

Note: This is a representative protocol based on general principles of the Williamson ether synthesis, as a specific literature procedure for this exact transformation was not found.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)-2-nitrophenol (1 equivalent). Dissolve it in a suitable volume of anhydrous DMF.

  • Base Addition: Add powdered potassium hydroxide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.2 equivalents) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[1]

Part 3: Characterization of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected physical and spectral properties.

Physical Properties
PropertyValue
CAS Number 308815-81-8[6]
Molecular Formula C₁₀H₁₁NO₆[6]
Molecular Weight 241.20 g/mol [6]
Appearance Light yellow, yellow or green crystalline powder[1]
Melting Point 77 - 81 °C[1]
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most downfield.

  • -OCH₂- protons (2H): A singlet expected around δ 4.8-5.0 ppm.

  • -CH₂OH protons (2H): A singlet or doublet (if coupled to the hydroxyl proton) expected around δ 4.6-4.8 ppm.

  • -OCH₃ protons (3H): A sharp singlet expected around δ 3.8 ppm.

  • -OH proton (1H): A broad singlet with a variable chemical shift.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-C=O): Expected around δ 168-172 ppm.

  • Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbons attached to the nitro and oxygen groups will be at the extremes of this range.

  • -OCH₂- Carbon: Expected around δ 65-70 ppm.

  • -CH₂OH Carbon: Expected around δ 60-65 ppm.

  • -OCH₃ Carbon: Expected around δ 52-55 ppm.

FTIR Spectroscopy:

  • O-H Stretch (hydroxyl): Broad peak around 3400-3200 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 3100-2850 cm⁻¹.

  • C=O Stretch (ester): Strong, sharp peak around 1750-1735 cm⁻¹.[7]

  • N-O Stretch (nitro group): Two strong peaks around 1550-1500 cm⁻¹ (asymmetric) and 1365-1335 cm⁻¹ (symmetric).[7]

  • C-O Stretch (ether and ester): Peaks in the fingerprint region, typically between 1300-1000 cm⁻¹.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently prepare this valuable intermediate for their ongoing research in drug discovery and agrochemical development. The provided characterization data, while predicted, serves as a reliable reference for product verification.

References

  • PrepChem. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents. US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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  • Google Patents. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

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Foundational

The Role of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester in Medicinal Chemistry: A Technical Guide to Ortho-Nitrobenzyl Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Spatiotemporal Control in Pharmacology In the intricate landscape of medicinal chemistry and drug development, the ability to cont...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Spatiotemporal Control in Pharmacology

In the intricate landscape of medicinal chemistry and drug development, the ability to control the release and activation of bioactive molecules with high precision is a paramount objective. Traditional drug delivery often relies on systemic administration, leading to off-target effects and reduced therapeutic efficacy. The advent of "caged compounds" has revolutionized this paradigm by introducing an element of external control, most elegantly achieved through the use of light. These are biologically inert molecules that, upon irradiation with a specific wavelength of light, undergo a chemical transformation that releases a potent, biologically active agent. This in-depth technical guide explores the role and applications of a specific scaffold central to this technology: the ortho-nitrobenzyl photolabile protecting group (PPG), exemplified by the commercially available research chemical, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. While specific in-depth studies on this particular ester are not extensively documented in peer-reviewed literature, its structure serves as an archetypal model to understand the synthesis, mechanism, and vast potential of this class of compounds in advancing medicinal chemistry.

The Ortho-Nitrobenzyl Scaffold: A Cornerstone of Photocaging Chemistry

The ortho-nitrobenzyl group is one of the most widely utilized photolabile protecting groups in medicinal chemistry and chemical biology.[1] Its popularity stems from a combination of synthetic accessibility, stability in the absence of light, and a well-characterized photo-release mechanism. The core structure consists of a benzene ring substituted with a nitro group ortho to a benzylic carbon. This benzylic position is used to "cage" a functional group of a bioactive molecule, rendering it inactive.

The subject of this guide, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, embodies the key features of this scaffold.

Compound Name 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester
CAS Number 308815-81-8[2]
Molecular Formula C10H11NO6[2]
Molecular Weight 241.20 g/mol [2]
Core Structure Ortho-nitrobenzyl

The hydroxymethyl group on the phenyl ring offers a potential site for further chemical modification, allowing for the attachment of targeting ligands or moieties that can modulate solubility and other pharmacokinetic properties. The methyl ester of the acetic acid side chain is a common feature in many commercially available caging agents, providing a stable, neutral molecule that can be readily hydrolyzed by cellular esterases or chemically modified.

Mechanism of Photocleavage: A Light-Induced Liberation

The defining characteristic of ortho-nitrobenzyl PPGs is their ability to undergo a photochemical reaction upon irradiation with UV light, typically in the range of 340-365 nm.[3][4] This process, often referred to as "uncaging," leads to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde or related byproduct.

The generally accepted mechanism proceeds as follows:

  • Photoexcitation: Absorption of a photon promotes the ortho-nitrobenzyl group to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Formation of an Aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rearrangement, leading to the cleavage of the bond between the benzylic carbon and the heteroatom of the caged molecule (in this case, the oxygen of the phenoxyacetic acid).

  • Product Formation: This cleavage event releases the caged molecule (a carboxylic acid in the case of an ester linkage) and a 2-nitrosobenzaldehyde derivative.

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Esters A o-Nitrobenzyl Ester (Caged Compound) B Excited State A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Carboxylic Acid (Active Molecule) C->D Rearrangement & Cleavage E 2-Nitrosobenzaldehyde Byproduct C->E Rearrangement & Cleavage G cluster_1 Photocaging Experiment Workflow A Synthesis & Purification of Caged Compound B Characterization (Spectroscopy, Purity) A->B C Incubation with Biological System (e.g., cells, tissue) B->C D Targeted Irradiation (UV light source) C->D E Biological Response Measurement D->E F Data Analysis E->F

Caption: A typical workflow for utilizing a caged compound in a biological experiment.

Key Considerations for In Vitro and In Vivo Applications:
  • Wavelength Selection: The choice of irradiation wavelength is critical. It must be sufficient to induce photocleavage efficiently but should also minimize photodamage to the biological sample. While traditional ortho-nitrobenzyl groups absorb in the UV-A range, significant research is focused on developing PPGs that are sensitive to longer, less damaging wavelengths (two-photon excitation).

  • Quantum Yield: This parameter reflects the efficiency of the photorelease process. A high quantum yield is desirable as it means that fewer photons are required to release a given amount of the active molecule, reducing the light dose and potential for phototoxicity.

  • Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can sometimes exhibit its own biological activity or react with cellular components. It is crucial to run appropriate controls to ensure that the observed biological effect is solely due to the released active molecule.

  • Solubility and Stability: The caged compound must be soluble and stable in the biological medium under investigation until it is irradiated. The hydroxymethyl group on our example molecule could be a handle to improve aqueous solubility.

Data Summary and Future Perspectives

Property Typical Value Range for o-Nitrobenzyl Esters Significance
Absorption Maximum (λmax) 340 - 365 nmDetermines the optimal wavelength for uncaging.
Quantum Yield (Φ) 0.1 - 0.6Efficiency of photorelease. Higher is generally better.
Uncaging Half-life (t1/2) Milliseconds to secondsThe rate at which the active molecule is released upon irradiation.
Solubility Varies with substitutionCrucial for biological compatibility.

The field of photolabile protecting groups is continuously evolving. Current research efforts are directed towards:

  • Red-Shifted Absorption: Developing PPGs that can be cleaved with visible or near-infrared light to improve tissue penetration and reduce phototoxicity.

  • Two-Photon Excitation: Utilizing non-linear absorption of two lower-energy photons to achieve highly localized uncaging in three dimensions.

  • Orthogonal Uncaging: Designing multiple PPGs that can be selectively cleaved by different wavelengths of light, allowing for the sequential release of multiple bioactive molecules.

Conclusion

2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester serves as an excellent conceptual model for understanding the pivotal role of ortho-nitrobenzyl photolabile protecting groups in modern medicinal chemistry. While this specific molecule awaits detailed characterization in the scientific literature, the principles it embodies are at the forefront of research into controlled drug delivery and the precise interrogation of biological systems. The ability to cage and release bioactive compounds with light offers an unparalleled level of spatiotemporal control, paving the way for more effective therapeutics and a deeper understanding of the complex signaling pathways that govern life.

References

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]

  • Anseth, K. S., et al. (2009). Photodegradable and cytocompatible hydrogels for studies of cell function. Nature Biotechnology, 27(2), 156-158. This reference is conceptually related and can be found in similar contexts to the provided search results.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • PrepChem. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]

  • Eritja, R., et al. (2001). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups.
  • Langer, R., & Peppas, N. A. (2003). Advances in biomaterials, drug delivery, and bionanotechnology. AIChE Journal, 49(12), 2990-3006. This reference is conceptually related and can be found in similar contexts to the provided search results.
  • Gaussian 09, Revision D.01, Frisch, M. J., et al. Gaussian, Inc., Wallingford CT, 2013. This is a software reference and is conceptually related to computational chemistry mentioned in search results. A direct URL is not applicable.
  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal, 12(18), 4851-4861. [Link]

  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. This reference is conceptually related and can be found in similar contexts to the provided search results.
  • Basta, N. (2010). Drug-Delivery Technologies for Controlled Release Score With Manufacturers. Pharmaceutical Commerce.
  • Singh, R., & Lee, H. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of Chemical Research, 51(8), 1779-1790. [Link]

  • Givens, R. S., & Rubina, M. (2015). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 1(1). [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Catalytic Conversion of Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate

Abstract This document provides a comprehensive guide for the catalytic conversion of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate into its corresponding amino derivative, which subsequently undergoes intramolecula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic conversion of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate into its corresponding amino derivative, which subsequently undergoes intramolecular cyclization to form 6-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]oxazin-3-one. This transformation is a key step in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development.[3][4] The protocol detailed herein employs a highly efficient and selective catalytic hydrogenation using palladium on carbon (Pd/C), a widely trusted method for the reduction of aromatic nitro groups.[5] We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing benzoxazinone scaffolds.

Scientific Rationale and Mechanistic Insight

The conversion of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate proceeds via a two-step, one-pot sequence: (1) the reduction of the aromatic nitro group, followed by (2) an intramolecular nucleophilic acyl substitution.

Step 1: Catalytic Hydrogenation of the Nitro Group The reduction of an aromatic nitro group to an amine using a heterogeneous catalyst like Pd/C and a hydrogen source is a cornerstone of organic synthesis.[6] The mechanism involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. This is a multi-stage process that proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7]

Causality Behind Catalyst Choice: Palladium on carbon (Pd/C) is selected for its high catalytic activity, excellent chemoselectivity, and operational simplicity.[8] It selectively reduces the nitro group without affecting other functional groups present in the molecule, such as the ester, ether, and alcohol moieties. Furthermore, as a heterogeneous catalyst, it can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[7]

Step 2: Intramolecular Reductive Cyclization Upon formation, the aniline derivative is perfectly positioned for a spontaneous or mildly promoted intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the methyl ester. This process, often referred to as reductive cyclization, results in the formation of a stable six-membered lactam ring (the benzoxazinone core) and the elimination of methanol.[2][9] This spontaneous cyclization is driven by the formation of a thermodynamically stable heterocyclic system.

Reaction Pathway Diagram

Sources

Application

Application Note: Structural Elucidation of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester Derivatives using NMR Spectroscopy

Abstract This technical guide provides a comprehensive protocol and theoretical framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and theoretical framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester and its derivatives. These compounds are valuable intermediates in pharmaceutical research and organic synthesis, making their unambiguous structural characterization essential.[1] This document offers researchers, scientists, and drug development professionals a detailed methodology for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR, underpinned by field-proven insights to ensure data integrity and reproducibility.

Introduction and Scientific Context

2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (Molar Mass: 241.20 g/mol , Formula: C₁₀H₁₁NO₆) is a key building block in the synthesis of more complex, biologically active molecules.[1][2] Its structure incorporates several key functional groups—a substituted aromatic ring, a nitro group, an ether linkage, a primary alcohol, and a methyl ester—that all contribute to its unique reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on ¹H and ¹³C NMR, as they are the most common and informative techniques for characterizing compounds of this class.

Principles of NMR Analysis for Nitrophenoxy Derivatives

The chemical structure of the target molecule dictates its NMR spectrum. The electron-withdrawing nature of the nitro group and the ether oxygen significantly influences the electron density of the aromatic ring, leading to predictable downfield shifts of the aromatic protons.

  • ¹H NMR Spectroscopy : The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) group, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The protons on the aromatic ring will exhibit spin-spin coupling, resulting in characteristic splitting patterns (e.g., doublets, doublet of doublets) that reveal their relative positions.

  • ¹³C NMR Spectroscopy : Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Aromatic carbons typically resonate in the 120-170 ppm range.[3] The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, typically between 165-190 ppm.[4]

Experimental Workflow and Protocols

A systematic approach, from sample preparation to data analysis, is crucial for obtaining high-quality, interpretable NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) in a clean vial A->B C Filter solution through glass wool plug into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Process the FID (Fourier Transform, Phasing, Baseline Correction) F->G H Integrate ¹H signals and reference to TMS (0 ppm) G->H I Assign peaks and interpret coupling patterns H->I

Figure 1: General workflow for NMR analysis.

Detailed Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Utmost care should be taken to avoid contamination and ensure a homogeneous solution.

  • Glassware and Equipment : Ensure all glassware (vial, Pasteur pipette) and the NMR tube are scrupulously clean and dry to prevent contamination.[5] Standard cleaning protocols involve washing with a suitable solvent (e.g., acetone) followed by drying in an oven.[6]

  • Sample Weighing : For a standard 400-600 MHz spectrometer, weigh 5-10 mg of the 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester derivative for ¹H NMR analysis.[7] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Choice of Solvent : Chloroform-d (CDCl₃) is a suitable solvent for this class of compounds due to its ability to dissolve a wide range of organic molecules.[6] Its residual proton signal at ~7.26 ppm serves as a convenient secondary reference.[10]

  • Dissolution : Transfer the weighed sample into a small, clean vial. Add approximately 0.6 mL of the deuterated solvent.[8] Gently vortex or swirl the vial to ensure the sample is completely dissolved. Preparing the sample in a secondary vial before transferring it to the NMR tube can facilitate complete dissolution.[8]

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube.[6] This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.

  • Final Checks : The final sample should be a clear, homogeneous solution. The outside of the NMR tube should be cleaned with a lint-free wipe soaked in isopropanol or acetone before insertion into the spectrometer.[7]

Detailed Protocol: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments with a 30° flip angle to balance signal intensity and relaxation time.
Solvent CDCl₃CDCl₃Provides a deuterium signal for the field-frequency lock.
Temperature 298 K298 KStandard room temperature acquisition.
Spectral Width 16 ppm240 ppmEncompasses the expected chemical shift range for all protons and carbons.
Number of Scans 16-641024-4096More scans are needed for ¹³C due to its lower sensitivity.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses.
Acquisition Time (aq) ~2 s~1 sDetermines the digital resolution of the spectrum.
Internal Reference TMS (0.00 ppm)TMS (0.00 ppm)Tetramethylsilane is the standard reference for both ¹H and ¹³C NMR.[11]

Spectral Interpretation and Data Presentation

The following sections detail the expected ¹H and ¹³C NMR spectral data for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester.

G cluster_mol 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester mol

Figure 2: Molecular Structure of the Target Compound.

Expected ¹H NMR Data

The aromatic region is particularly informative. The proton ortho to the nitro group (H-3) is expected to be the most downfield due to strong deshielding.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (aromatic)7.8 - 8.0d (doublet)J ≈ 2.5 Hz1H
H-5 (aromatic)7.2 - 7.4dd (doublet of doublets)J ≈ 8.5, 2.5 Hz1H
H-6 (aromatic)6.9 - 7.1d (doublet)J ≈ 8.5 Hz1H
-OCH₂ COO-4.7 - 4.9s (singlet)-2H
-CH₂ OH4.6 - 4.8s (singlet)-2H
-COOCH₃ 3.8 - 3.9s (singlet)-3H
-CH₂OH Variable (broad s)s (singlet)-1H
Expected ¹³C NMR Data

Proton-decoupled ¹³C NMR spectra will show a single peak for each unique carbon atom.

Carbon Assignment Expected δ (ppm) Rationale
C =O (ester)168 - 172Carbonyl carbon, highly deshielded.[12]
C -1 (Ar-O)150 - 155Aromatic carbon attached to electronegative oxygen.
C -2 (Ar-NO₂)139 - 142Aromatic carbon attached to the nitro group.
C -4 (Ar-CH₂OH)135 - 138Quaternary aromatic carbon.
C -6 (Ar-H)125 - 128Aromatic CH.
C -3 (Ar-H)118 - 122Aromatic CH.
C -5 (Ar-H)114 - 117Aromatic CH.
-OC H₂COO-65 - 68Aliphatic carbon attached to ether oxygen.
-C H₂OH63 - 66Aliphatic carbon of the primary alcohol.
-COOC H₃52 - 54Methyl ester carbon.

Conclusion

This application note provides a robust framework for the NMR analysis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester derivatives. By adhering to the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation outlined herein, researchers can confidently elucidate the structures of these important synthetic intermediates. The provided tables of expected chemical shifts serve as a valuable reference for spectral assignment, ensuring the integrity and accuracy of structural characterization in drug discovery and development workflows.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate

Welcome to the technical support center for the synthesis of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during this synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions.

Introduction to the Synthesis

The synthesis of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloacetate, such as methyl chloroacetate or methyl bromoacetate, by the phenoxide of 4-(hydroxymethyl)-2-nitrophenol.[1][2][3] While this is a robust and widely used method, the multifunctional nature of the starting material and the reactivity of the intermediates can lead to several side products. Understanding and controlling these side reactions is crucial for achieving high yield and purity of the desired product.

Below is a visual representation of the intended synthetic pathway and the potential side reactions that will be discussed in this guide.

Synthesis and Side Products cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-(hydroxymethyl)-2-nitrophenol + Methyl Chloroacetate Base Base (e.g., K2CO3) Start->Base Deprotonation Desired_Product Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate (Desired O-Alkylation Product) Base->Desired_Product SN2 Attack C_Alkylation C-Alkylation Product Base->C_Alkylation Ambident Nucleophile Di_Alkylation Di-O-Alkylation Product Base->Di_Alkylation Excess Base/ High Temperature Hydrolysis Hydrolyzed Product (Carboxylic Acid) Desired_Product->Hydrolysis Aqueous Workup caption Figure 1. Overview of the main synthesis pathway and potential side reactions.

Caption: Figure 1. Main synthesis pathway and potential side reactions.

Troubleshooting Guide & FAQs

Issue 1: Presence of an Isomeric Impurity - C-Alkylation vs. O-Alkylation

Question: My post-reaction analysis (e.g., NMR, LC-MS) shows an impurity with the same mass as my desired product, but with different spectroscopic characteristics. What could this be?

Answer: This is a classic case of C-alkylation competing with the desired O-alkylation.[4] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group).[5][6] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, leading to the formation of an isomeric side product where the acetate group is attached to the benzene ring instead of the phenolic oxygen.

Causality and Mechanism: The regioselectivity of the alkylation is influenced by the reaction conditions. Hard and soft acid-base (HSAB) theory can provide some insight. The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer". Therefore, "hard" electrophiles tend to favor O-alkylation, while "softer" electrophiles may favor C-alkylation.[7]

More practically, the solvent plays a crucial role.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the cation of the base but leave the phenoxide oxygen relatively free and highly nucleophilic, thus favoring O-alkylation.[5][6]

  • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making it less available for reaction.[5] This can increase the proportion of C-alkylation.

Troubleshooting and Optimization:

ParameterRecommendation for O-AlkylationRationale
Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile.These solvents favor the dissociation of the ion pair and leave the oxygen of the phenoxide more accessible for nucleophilic attack.[5]
Base Use a moderately weak base like K₂CO₃ or Cs₂CO₃.Stronger bases can increase the electron density on the ring, potentially promoting C-alkylation.
Temperature Maintain a moderate temperature (e.g., 50-80 °C).Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Experimental Protocol for Minimizing C-Alkylation:

  • To a stirred suspension of 4-(hydroxymethyl)-2-nitrophenol and 1.5 equivalents of anhydrous potassium carbonate in dry acetone, add 1.1 equivalents of methyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: A Higher Molecular Weight Impurity - Di-alkylation

Question: I'm observing a significant amount of a higher molecular weight byproduct. What could be the cause?

Answer: This is likely due to the di-alkylation of the starting material. 4-(hydroxymethyl)-2-nitrophenol has two hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. While the phenolic hydroxyl is significantly more acidic and will be deprotonated preferentially, the use of a strong base or harsh reaction conditions can lead to the deprotonation of both hydroxyl groups, resulting in the formation of a di-alkoxide. This di-alkoxide can then react with two equivalents of the methyl haloacetate to form a di-ether byproduct.

Troubleshooting and Optimization:

ParameterRecommendation to Avoid Di-alkylationRationale
Base Stoichiometry Use a slight excess of a weak base (e.g., 1.1-1.5 equivalents of K₂CO₃).This ensures complete deprotonation of the more acidic phenolic hydroxyl group while minimizing the deprotonation of the less acidic benzylic alcohol.
Choice of Base Avoid very strong bases like sodium hydride (NaH) unless absolutely necessary and used with careful temperature control.Strong bases can readily deprotonate both hydroxyl groups.[6]
Reaction Temperature Maintain a moderate temperature.Higher temperatures can provide the necessary activation energy for the deprotonation of the benzylic alcohol.
Alternative Strategy Consider protecting the benzylic alcohol (e.g., as a silyl ether) before the Williamson ether synthesis, followed by deprotection.This provides complete selectivity but adds extra steps to the synthesis.[6]
Issue 3: Formation of a More Polar Byproduct - Ester Hydrolysis

Question: During my aqueous workup, I'm noticing the formation of a new, more polar spot on my TLC plate. What is this and how can I avoid it?

Answer: The desired product, methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, contains a methyl ester functional group. This ester is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic aqueous conditions, which are often employed during the reaction workup.[8][9] The resulting carboxylic acid is significantly more polar than the starting ester, which explains the new spot on your TLC.

Troubleshooting and Optimization:

ParameterRecommendation to Prevent HydrolysisRationale
Workup pH During the workup, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary (e.g., with sodium bicarbonate solution), perform it quickly and at a low temperature.Esters can be readily hydrolyzed under these conditions.[9]
Extraction After quenching the reaction, proceed with the extraction into an organic solvent as quickly as possible.This minimizes the contact time of the product with the aqueous phase.
Purification If hydrolysis has occurred, the carboxylic acid can often be separated from the desired ester product by column chromatography.The difference in polarity between the ester and the carboxylic acid allows for effective separation.

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Optimization

Technical Support Center: Purification of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

Welcome to the dedicated technical support center for the purification of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (CAS 308815-81-8).[1][2] This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (CAS 308815-81-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

I. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, especially if residual solvents or low-melting impurities are present. First, try removing all volatile residues under high vacuum. If it remains an oil, column chromatography is the most direct approach for purification. Alternatively, you can attempt a "two-solvent" crystallization. Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Cooling this mixture may induce crystallization.

Q2: I'm seeing a significant amount of a more polar byproduct in my TLC analysis. What could it be?

A2: A common polar impurity is the hydrolyzed carboxylic acid, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid. This can occur if the reaction mixture is exposed to aqueous basic conditions during workup while the ester is still present.[3][4][5] To avoid this, ensure any aqueous washes are neutral or slightly acidic.

Q3: My purified compound is still showing a yellow tint. Is this normal?

A3: While many nitroaromatic compounds are inherently yellow, a persistent yellow color after purification could indicate the presence of colored impurities. These may include starting materials or byproducts from the nitration reaction.[6] Multiple recrystallizations or careful column chromatography may be necessary to remove these chromophores.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, for highly polar compounds that are difficult to purify using normal-phase (silica gel) chromatography, reverse-phase chromatography can be a viable alternative. A common mobile phase would be a gradient of acetonitrile or methanol in water.

II. Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common issues encountered during the purification of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester.

A. Issue: Low Purity After Initial Workup

Your initial crude product, after extraction and solvent removal, shows multiple spots on the TLC plate, indicating the presence of significant impurities.

Underlying Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities.

    • Solution: Monitor the reaction progress by TLC until the starting material is consumed.

  • Side Reactions: The synthesis of phenoxyacetic acid derivatives can sometimes lead to side products.[7]

    • Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.

  • Degradation During Workup: The ester functionality is susceptible to hydrolysis under basic conditions.[3][4][5]

    • Solution: During the aqueous workup, maintain a neutral or slightly acidic pH. Use a mild base like sodium bicarbonate for neutralization if necessary, and avoid strong bases like sodium hydroxide.

B. Issue: Difficulty with Crystallization

Attempts to recrystallize the crude product result in oiling out or no crystal formation.

Underlying Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[8]

    • Solution: A systematic solvent screen is recommended. Test the solubility of your crude product in a range of solvents with varying polarities.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: If the product is heavily contaminated, it is best to first purify it by column chromatography to remove the bulk of the impurities and then attempt recrystallization on the partially purified material.

C. Issue: Poor Separation in Column Chromatography

The compound co-elutes with impurities during column chromatography.

Underlying Causes & Solutions:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, all components will travel with the solvent front. If it's not polar enough, nothing will elute from the column.[9]

    • Solution: Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the target compound.[10]

  • Column Overloading: Exceeding the capacity of the column will lead to broad peaks and poor separation.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1.

  • Sample Application: A diffuse sample band at the start of the chromatography will result in poor separation.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.

III. Experimental Protocols

A. Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor reaction progress and assess the purity of fractions.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Mobile phase (e.g., Ethyl acetate/Hexanes mixture)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The target compound and any UV-active impurities will appear as dark spots.

B. Purification by Flash Column Chromatography

Objective: To separate the target compound from impurities.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade)

  • Mobile phase (determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a less polar mixture, e.g., 20% Ethyl Acetate in Hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% or higher) is a good starting point.[11]

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Initial) 20-30% Ethyl Acetate in Hexanes
Mobile Phase (Gradient) Gradually increase the percentage of Ethyl Acetate
Detection TLC with UV visualization (254 nm)
C. Purification by Recrystallization

Objective: To obtain a highly pure crystalline solid.

Materials:

  • Crude or partially purified product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all, even upon heating, it is not soluble enough. The ideal solvent will dissolve the compound when heated but not at room temperature.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)
Hexanes Non-polar69
Ethyl Acetate Polar aprotic77
Dichloromethane Polar aprotic40
Methanol Polar protic65
Isopropanol Polar protic82
Water Very polar100

A mixture of solvents, such as ethyl acetate/hexanes, can also be effective.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product CrudeProduct Crude Product (Post-Workup) TLC TLC Analysis CrudeProduct->TLC Assess Purity ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple Spots or Oily Recrystallization Recrystallization TLC->Recrystallization Mainly One Spot (Solid) ColumnChromatography->TLC Analyze Fractions PureProduct Pure Product (>95% Purity) ColumnChromatography->PureProduct Combine Pure Fractions Recrystallization->TLC Check Purity of Crystals Recrystallization->PureProduct Collect Crystals

Caption: Purification workflow decision tree.

V. References

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. CN101486654A.

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. CN103408430A.

  • Methyl 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetate. Chem-Impex.

  • Technical Support Center: Purification of Polar Nitro Compounds. Benchchem.

  • 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester | CAS 308815-81-8. Santa Cruz Biotechnology.

  • CAS 308815-81-8 | 2-[4-(HYDROXYMETHYL)-2-NITROPHENOXY]ACETIC ACID METHYL ESTER - Suppliers list. Guidechem.

  • Hydrolysis of p-nitrophenyl acetate. ResearchGate.

  • TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. Influence of Sample Preparation Methods and Conditions. ResearchGate.

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.

  • Column chromatography. Department of Chemistry, University of Toronto.

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central.

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate.

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.

  • Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed.

  • Synthesis of p-nitrophenyl acetate. ResearchGate.

  • Pharmaceutical Impurities: An Overview. ResearchGate.

  • Column Chromatography. Organic Chemistry at CU Boulder.

  • Hydrolysis reaction of p-nitrophenyl acetate. ResearchGate.

  • The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate.

  • Methyl 2-(4-nitrophenyl)acetate | 2945-08-6. J&K Scientific LLC.

Sources

Troubleshooting

avoiding byproduct formation with 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester

Welcome to the technical support guide for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist research...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent while minimizing or altogether avoiding the formation of unwanted byproducts. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent chemical nature of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. Its structure incorporates several functional groups that dictate its reactivity and stability.

PropertyValueSource
CAS Number 308815-81-8[1][2]
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.20 g/mol [1]

The molecule's key functional groups are a nitrophenol ether, a primary benzylic alcohol, and a methyl ester. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton of its precursor, 4-(hydroxymethyl)-2-nitrophenol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, handling, or use of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester.

Issue 1: Formation of an Alkene Byproduct During Synthesis

Question: I am synthesizing 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester via a Williamson ether synthesis and observing a significant amount of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene is a classic issue in Williamson ether synthesis and indicates a competing E2 elimination reaction.[3] This is particularly prevalent when using secondary or tertiary alkyl halides.

Causality: The alkoxide, formed by deprotonating the phenolic hydroxyl of 4-(hydroxymethyl)-2-nitrophenol, is a strong base. When it reacts with a sterically hindered alkyl halide, it can abstract a proton from a beta-carbon, leading to the formation of an alkene instead of the desired ether product.[3]

Solutions:

  • Choice of Alkylating Agent: The most effective way to prevent elimination is to use a primary alkyl halide.[3] For the synthesis of this specific molecule, methyl bromoacetate or methyl chloroacetate are appropriate choices.

  • Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 substitution over the E2 elimination.[3] Elimination reactions typically have higher activation energy.

  • Base Selection: While a strong base is necessary to form the phenoxide, using a less hindered base can be beneficial. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is a common and effective strategy for synthesizing nitroaromatic ethers.[4]

Workflow Diagram: Minimizing Alkene Byproduct

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem Alkene Byproduct Detected (E2 Elimination) AlkylHalide Use Primary Alkyl Halide (e.g., Methyl Bromoacetate) Problem->AlkylHalide Primary Strategy Temperature Lower Reaction Temperature Problem->Temperature Secondary Strategy Base Use Weaker, Non-Hindered Base (e.g., K₂CO₃) Problem->Base Tertiary Strategy Outcome Maximized Ether Product (Sₙ2 Pathway) AlkylHalide->Outcome Temperature->Outcome Base->Outcome

Caption: Troubleshooting workflow for alkene byproduct formation.

Issue 2: Unwanted Reduction of the Nitro Group

Question: During my reaction, I've noticed the formation of byproducts that suggest the nitro group is being reduced. How can I avoid this?

Answer: The nitro group is susceptible to reduction under various conditions, leading to nitroso, hydroxylamino, or amino functionalities.[5][6]

Causality: The presence of certain metals (e.g., Fe, Sn, Zn in acidic media) or catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) are common methods for reducing nitro groups and should be avoided if the nitro functionality is to be retained.[5][6]

Solutions:

  • Reagent Selection: Carefully select reagents that are not known to reduce nitro groups. For instance, if a reduction of another functional group is necessary, consider chemoselective reagents.

  • Avoid Catalytic Hydrogenation: Do not use H₂ with catalysts like Pd/C, Pt, or Ni if you wish to preserve the nitro group.[5]

  • Metal-Free Conditions: When possible, opt for metal-free reaction conditions to avoid inadvertent reduction by metallic impurities or reagents.

Issue 3: Hydrolysis of the Methyl Ester

Question: I am finding 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid as a byproduct in my reaction mixture. What is causing the hydrolysis of the methyl ester?

Answer: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water.[7][8]

Causality:

  • Base-Mediated Hydrolysis (Saponification): If your reaction conditions are basic (e.g., using a strong base like NaOH or KOH to form the phenoxide) and water is present, the hydroxide ions can attack the electrophilic carbonyl carbon of the ester, leading to saponification.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[9]

Solutions:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water.

  • Choice of Base: When a base is required, consider using a non-nucleophilic base like potassium carbonate in an aprotic solvent. If an alkoxide is necessary, it can be pre-formed using a reagent like sodium hydride (NaH), which also avoids introducing water.[10]

  • Control of pH: Maintain the reaction pH within a range that does not favor ester hydrolysis. For purification steps, avoid strongly acidic or basic aqueous workups if the ester needs to be preserved.

Reaction Pathway: Ester Hydrolysis

G cluster_0 Hydrolysis Conditions Start Methyl Ester Derivative Acid H₃O⁺ (Acidic Conditions) Start->Acid Protonation Base OH⁻ (Basic Conditions) Start->Base Nucleophilic Attack Product Carboxylic Acid Byproduct Acid->Product Base->Product

Caption: Pathways for methyl ester hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester?

A1: While specific applications can be diverse, this molecule is often used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a building block for more complex molecules in areas like medicinal chemistry and materials science. Aromatic nitro compounds are important in the synthesis of various drugs.[11]

Q2: How does the nitro group affect the synthesis?

A2: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. It also increases the acidity of the phenolic precursor, facilitating the formation of the phenoxide ion needed for the Williamson ether synthesis.[4]

Q3: Can the benzylic alcohol interfere with the Williamson ether synthesis?

A3: Yes, the benzylic hydroxyl group can also be deprotonated, especially with a strong base, which could lead to side reactions. To favor the formation of the desired phenoxide, it is advisable to use a slight excess of a weaker base and control the reaction temperature. For complete selectivity, the benzylic alcohol could be protected before carrying out the etherification.[12]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its stability, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. The presence of functional groups like the nitro group and methyl ester suggests that it could be susceptible to degradation over time, especially if exposed to moisture or high temperatures.[13][14][15]

IV. Experimental Protocols

Protocol: Synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

    • Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to the flask.

  • Reaction:

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 80°C for acetonitrile) and monitor the progress using Thin Layer Chromatography (TLC).[4]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

V. References

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Hakobyan, R. M., et al. (2024). The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link]

  • Vo, T. T., et al. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

  • Vo, T. T., et al. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega. Retrieved from [Link]

  • Poulos, C. G., et al. (2000). Basic Hydrolysis of m-Nitrophenyl Acetate in Micellar Media Containing β-Cyclodextrins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Kurczyński, P., et al. (2019). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Glinyanaya, N. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid. Retrieved from

  • Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. Retrieved from [Link]

  • St. John, P. C., et al. (2024). Fuel property evaluation of unique fatty acid methyl esters containing β-hydroxy esters from engineered microorganisms. Fuel. Retrieved from [Link]

  • Google Patents. (n.d.). US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Retrieved from

  • Jakóbiec, J., & Baranski, J. (2009). FAME OXIDATION AND THERMAL STABILITY. Problemy Eksploatacji. Retrieved from [Link]

  • Ghosh, K. K., & Sinha, D. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in the aqueous solution. Retrieved from [Link]

  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Publications Archive. Retrieved from [Link]

  • Gandini, A., et al. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molbank. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate

Introduction: The Significance of a Key Pharmaceutical Intermediate Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the beta-blocker Carvedilol.[1] The efficiency of its synthesis directly impacts the overall cost, yield, and sustainability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the established synthetic route with two viable alternative pathways, offering researchers and drug development professionals the data-driven insights necessary to select the optimal strategy for their specific needs. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of yields, costs, and safety considerations.

Baseline Synthesis: The Williamson Ether Synthesis Approach

The most common and well-established method for synthesizing the target molecule is through a Williamson ether synthesis. This classical approach involves the coupling of a substituted phenol with a haloacetate.

Logical Workflow: Baseline Synthesis

cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Williamson Ether Synthesis 2-Nitrophenol 2-Nitrophenol 4-(Hydroxymethyl)-2-nitrophenol 4-(Hydroxymethyl)-2-nitrophenol 2-Nitrophenol->4-(Hydroxymethyl)-2-nitrophenol Reflux Formaldehyde Formaldehyde Formaldehyde->4-(Hydroxymethyl)-2-nitrophenol Reflux Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->4-(Hydroxymethyl)-2-nitrophenol Reflux Methyl Chloroacetate Methyl Chloroacetate Target_Molecule Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate 4-(Hydroxymethyl)-2-nitrophenol->Target_Molecule Nucleophilic Substitution Methyl Chloroacetate->Target_Molecule Nucleophilic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Target_Molecule Nucleophilic Substitution

Caption: Baseline synthesis of the target molecule via hydroxymethylation followed by Williamson ether synthesis.

Experimental Protocols: Baseline Synthesis

Step 1: Synthesis of 4-(hydroxymethyl)-2-nitrophenol [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrophenol (1.0 eq), formaldehyde (40% aqueous solution, 2.5 eq), and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Workup and Purification: After cooling, decant the supernatant liquid. The remaining oil is subjected to steam distillation to remove any unreacted 2-nitrophenol. The residue is then extracted with hot water, and the combined aqueous extracts are filtered and allowed to cool, yielding crystalline 4-(hydroxymethyl)-2-nitrophenol.

Step 2: Synthesis of Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate

  • Reaction Setup: In a suitable solvent such as acetone or DMF, dissolve 4-(hydroxymethyl)-2-nitrophenol (1.0 eq) and add a base, typically potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.1-1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Alternative Precursor Route 1: A Strategy from p-Cresol

This alternative approach commences with a more readily available and potentially lower-cost starting material, p-cresol (4-methylphenol). The synthesis involves a nitration step followed by the selective oxidation of the benzylic methyl group.

Logical Workflow: Alternative Route 1

cluster_0 Step 1: Nitration cluster_1 Step 2: Side-Chain Oxidation cluster_2 Step 3: Williamson Ether Synthesis p-Cresol p-Cresol 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol p-Cresol->4-Methyl-2-nitrophenol Nitrating Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent->4-Methyl-2-nitrophenol Oxidizing Agent Oxidizing Agent (e.g., SeO2) 4-(Hydroxymethyl)-2-nitrophenol 4-(Hydroxymethyl)-2-nitrophenol 4-Methyl-2-nitrophenol->4-(Hydroxymethyl)-2-nitrophenol Oxidizing Agent->4-(Hydroxymethyl)-2-nitrophenol Methyl Chloroacetate Methyl Chloroacetate Target_Molecule Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate 4-(Hydroxymethyl)-2-nitrophenol->Target_Molecule Methyl Chloroacetate->Target_Molecule Base Base Base->Target_Molecule cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Formyl-2-nitrophenol 4-Formyl-2-nitrophenol 4-Hydroxybenzaldehyde->4-Formyl-2-nitrophenol Nitrating Agent Nitrating Agent Nitrating Agent->4-Formyl-2-nitrophenol Methyl Chloroacetate Methyl Chloroacetate Intermediate_Aldehyde Methyl 2-(4-formyl-2-nitrophenoxy)acetate 4-Formyl-2-nitrophenol->Intermediate_Aldehyde Methyl Chloroacetate->Intermediate_Aldehyde Base Base Base->Intermediate_Aldehyde Reducing Agent Reducing Agent (e.g., NaBH4) Target_Molecule Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate Intermediate_Aldehyde->Target_Molecule Reducing Agent->Target_Molecule

Sources

Comparative

spectroscopic comparison of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester isomers

An expert guide to the spectroscopic differentiation of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate positional isomers, providing researchers and drug development professionals with detailed comparative data and v...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the spectroscopic differentiation of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate positional isomers, providing researchers and drug development professionals with detailed comparative data and validated experimental protocols.

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The compound class represented by methyl 2-(hydroxymethyl-nitrophenoxy)acetate serves as a critical model for this challenge. These molecules are common intermediates in the synthesis of more complex pharmaceutical agents, and ensuring the correct isomeric form has been produced is a crucial quality control checkpoint.

This guide provides a comprehensive spectroscopic comparison of three key positional isomers of methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate. We will delve into the subtle yet definitive differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the chemical principles behind these variations, we equip researchers with the tools to unambiguously identify the correct isomer in their own work. All protocols described are grounded in established analytical chemistry standards to ensure reproducibility and data integrity.

Isomer Structures and Rationale for Comparison

For this guide, we will compare the target compound, Isomer A , with two of its structurally significant positional isomers, Isomer B and Isomer C . The selection is based on common synthetic pathways where substituent migration or alternative starting materials can lead to their formation.

  • Isomer A: methyl 2-(4-(hydroxymethyl)-2-nitrophenoxy)acetate

  • Isomer B: methyl 2-(2-(hydroxymethyl)-4-nitrophenoxy)acetate

  • Isomer C: methyl 2-(5-(hydroxymethyl)-2-nitrophenoxy)acetate

Isomer_Structures cluster_A Isomer A methyl 2-(4-(hydroxymethyl)-2-nitrophenoxy)acetate cluster_B Isomer B methyl 2-(2-(hydroxymethyl)-4-nitrophenoxy)acetate cluster_C Isomer C methyl 2-(5-(hydroxymethyl)-2-nitrophenoxy)acetate A B C

Caption: Molecular structures of the three positional isomers under comparison.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely sensitive to the electronic environment created by the substituents. The strongly electron-withdrawing nitro group (-NO₂) deshields (shifts downfield) ortho and para protons, while the electron-donating ether (-OR) and hydroxymethyl (-CH₂OH) groups shield (shift upfield) them.

Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Proton Assignment Isomer A Isomer B Isomer C
Ar-H (ortho to -NO₂) H-3: ~7.9 ppm (d, J≈2.5 Hz)H-3: ~7.6 ppm (d, J≈2.5 Hz)H-3: ~7.8 ppm (d, J≈8.5 Hz)
Ar-H (ortho to -OCH₂) H-6: ~7.0 ppm (d, J≈8.5 Hz)H-6: ~7.2 ppm (d, J≈8.5 Hz)H-6: ~7.1 ppm (dd, J≈8.5, 2.0 Hz)
Other Ar-H H-5: ~7.5 ppm (dd, J≈8.5, 2.5 Hz)H-5: ~8.2 ppm (dd, J≈8.5, 2.5 Hz)H-4: ~7.4 ppm (d, J≈2.0 Hz)
-OCH₂CO- ~4.7 ppm (s)~4.7 ppm (s)~4.7 ppm (s)
-COOCH₃ ~3.8 ppm (s)~3.8 ppm (s)~3.8 ppm (s)
-CH₂OH ~4.6 ppm (s)~4.8 ppm (s)~4.6 ppm (s)
-OH ~2.0 ppm (br s)~2.1 ppm (br s)~2.0 ppm (br s)
Expert Analysis & Interpretation

The key to differentiation lies in the aromatic region (7.0-8.5 ppm).

  • Isomer A (1,2,4-substitution): Exhibits a characteristic three-proton system. The proton ortho to the nitro group (H-3) is the most downfield and appears as a doublet. The proton ortho to the ether linkage (H-6) is the most upfield, also a doublet. The H-5 proton is coupled to both, appearing as a doublet of doublets.

  • Isomer B (1,2,4-substitution): Also shows a three-proton system, but the electronic effects are rearranged. The proton positioned between the nitro and ether groups (H-5) is significantly deshielded and will be the most downfield signal. The hydroxymethyl group being ortho to the ether linkage pushes the H-6 proton slightly downfield compared to Isomer A.

  • Isomer C (1,2,5-substitution): Presents a distinct pattern. The two protons ortho and para to the nitro group (H-3 and H-6) are strongly coupled, resulting in two signals that are nearly doublets or doublet of doublets, depending on the meta coupling with H-4. The H-4 proton, ortho to the hydroxymethyl group, will appear as a narrow doublet or singlet-like signal due to small meta coupling. This distinct coupling pattern readily distinguishes it from A and B.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Dissolve 5-10 mg of isomer p2 Add to NMR tube (0.5-0.7 mL CDCl₃) p1->p2 p3 Add TMS as internal standard p2->p3 a1 Lock & Shim Spectrometer p3->a1 a2 Acquire ¹H Spectrum (e.g., 16 scans) a1->a2 a3 Acquire ¹³C Spectrum (e.g., 1024 scans) a1->a3 d1 Fourier Transform a2->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Integrate Peaks d3->d4 d5 Reference to TMS (0 ppm) d4->d5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. While all three isomers share the same functional groups, the electronic effects of their positions can cause subtle but measurable shifts in vibrational frequencies.

Comparative IR Data (Predicted, cm⁻¹)
Functional Group Vibrational Mode Expected Range Key Differentiator
Hydroxyl (-OH) O-H Stretch (broad)3500 - 3200Minimal difference expected.
Ester Carbonyl (C=O) C=O Stretch1760 - 1740Minor shifts due to electronic effects on the phenoxy ring.
Nitro (-NO₂) Asymmetric N-O Stretch1550 - 1475Most informative region. The degree of conjugation and interaction with neighboring groups can shift this frequency by 5-15 cm⁻¹.[1][2][3]
Nitro (-NO₂) Symmetric N-O Stretch1360 - 1290Complements the asymmetric stretch data.[1][4]
Ether (Ar-O-C) C-O Stretch1275 - 1200Sensitive to the aromatic substitution pattern.
Aromatic C-H Out-of-plane bend900 - 675The pattern of bands in this "fingerprint" region is unique to the substitution pattern (e.g., 1,2,4 vs 1,2,5).
Expert Analysis & Interpretation

The primary diagnostic bands are the N-O stretching vibrations.[1][5] The exact position of these strong absorptions is influenced by the electronic nature of the adjacent and para substituents. For example, in Isomer B , the hydroxymethyl group is ortho to the ether and para to the nitro group. This placement can lead to slightly different electronic delocalization compared to Isomer A , where the hydroxymethyl group is para to the ether and meta to the nitro group. These differences will manifest as small but distinct shifts in the N-O and C-O stretching frequencies. The out-of-plane C-H bending region below 900 cm⁻¹ will also provide a unique fingerprint for each isomer's substitution pattern, which can be confirmed by comparison to reference spectra of similarly substituted benzenes.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial fragmentation data that can differentiate isomers. While all three isomers have the same molecular weight (MW = 241.2 g/mol )[6], their fragmentation pathways will differ based on the stability of the resulting ions, which is dictated by substituent positions.

Comparative MS Fragmentation Data (Predicted)
Ion (m/z) Fragment Identity Isomer A Isomer B Isomer C
241 [M]⁺ HighHighHigh
210 [M - OCH₃]⁺ ModerateModerateModerate
182 [M - COOCH₃]⁺ LowLowLow
165 [M - NO₂ - CH₂O]⁺ ModerateHighModerate
151 [M - CH₂COOCH₃]⁺ HighModerateHigh
121 [C₇H₅O₂]⁺ ModerateHighModerate
Expert Analysis & Interpretation

The differentiation in MS arises from "ortho-effects" and the relative stability of key fragment ions.[7][8]

  • Molecular Ion ([M]⁺): All isomers will show a strong molecular ion peak at m/z 241, confirming the molecular formula C₁₀H₁₁NO₆.[6]

  • Key Fragmentation:

    • A common fragmentation pathway for aromatic nitro compounds is the loss of NO (30 Da) and NO₂ (46 Da).[9][10]

    • The loss of the ester side chain (•CH₂COOCH₃, 87 Da) to yield a nitrophenoxy radical cation at m/z 154 is expected but the subsequent hydroxymethyl-substituted nitrophenol ion at m/z 151 will be more diagnostic.

    • Ortho-Effect in Isomer B: Isomer B has a hydroxymethyl group ortho to the ether linkage. This proximity can facilitate a unique fragmentation pathway involving intramolecular hydrogen transfer or cyclization, potentially leading to a more abundant ion at m/z 165 or 121 compared to isomers A and C. The interaction between adjacent substituents often stabilizes specific fragmentation pathways, making the resulting ion intensities a reliable indicator of the substitution pattern.[7][8]

MS_Fragmentation cluster_path1 Side Chain Cleavage cluster_path2 Nitro Group Cleavage cluster_path3 Ortho-Effect (Isomer B Favored) M [M]⁺ m/z 241 f1 [M - OCH₃]⁺ m/z 210 M->f1 - •OCH₃ f2 [M - CH₂COOCH₃]⁺ m/z 154 M->f2 - •CH₂COOCH₃ f3 [M - NO]⁺ m/z 211 M->f3 - •NO f4 [M - NO₂]⁺ m/z 195 M->f4 - •NO₂ f5 [M - H₂O - NO₂]⁺ (Hypothetical) m/z 177 M->f5 - H₂O, - •NO₂

Caption: Common fragmentation pathways for nitrophenoxyacetate isomers.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument until optimal field homogeneity is achieved.

    • Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label major peaks.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe.

  • Acquisition (GC-MS Method):

    • GC Conditions: Use a non-polar column (e.g., DB-5ms). Inject 1 µL of the sample solution. Use a temperature program starting at 100°C, ramping to 280°C at 15°C/min.

    • MS Conditions: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare the relative intensities of key fragment ions between samples.

Conclusion

While methyl 2-(hydroxymethyl-nitrophenoxy)acetate isomers possess the same molecular formula and functional groups, they are unambiguously differentiable through a combination of standard spectroscopic techniques. ¹H NMR offers the most definitive evidence through the unique chemical shifts and coupling patterns of the aromatic protons. IR spectroscopy provides corroborating evidence via subtle shifts in nitro and ether vibrational frequencies and a distinct fingerprint region. Finally, Mass Spectrometry confirms the molecular weight and reveals differences in fragmentation patterns, particularly those influenced by "ortho-effects," which can provide a clear distinction for specific isomers. By systematically applying these techniques and understanding the underlying chemical principles, researchers can confidently verify the isomeric purity of their compounds, ensuring the integrity of their synthetic and developmental work.

References

  • Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1169. Available at: [Link]

  • Orgsyn. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Dr. Anjali Saxena. Available at: [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. Available at: [Link]

  • Human Metabolome Database. (n.d.). p-Hydroxyphenylacetic acid ¹H NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Infrared of nitro compounds. Available at: [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Validation

A Patent-Driven Comparative Analysis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester and its Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the vast chemical space of patent literature offers a fertile ground for identifying novel pharmacophores and und...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the vast chemical space of patent literature offers a fertile ground for identifying novel pharmacophores and understanding the trajectory of therapeutic innovation. This guide provides a comprehensive patent analysis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, a compound situated within the broader, well-established class of phenylacetic acid derivatives known for their therapeutic potential, particularly as anti-inflammatory agents. While direct patent claims for the therapeutic use of this specific molecule remain elusive in the public domain, an analysis of closely related patented compounds provides significant insights into its potential applications, mechanisms of action, and comparative performance against existing therapies.

This guide is structured to provide a deep, technically-grounded comparison, moving from the general class of compounds to specific, data-driven examples found in patent literature. We will explore the patented landscape of nitrophenoxyacetic acid derivatives and their analogs, compare their performance with established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols to support further research and development.

The Phenylacetic Acid Scaffold: A Privileged Structure in Drug Discovery

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, with numerous compounds from this class having reached the market for a variety of indications.[1][2] A significant portion of the patent literature surrounding these scaffolds focuses on their utility as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[4]

The subject of this guide, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, incorporates several key structural features that are of interest in drug design:

  • Phenylacetic Acid Core: Provides the fundamental scaffold for interaction with the target enzymes.

  • Nitro Group: The presence of a nitro group can significantly influence the electronic properties of the molecule and is a known pharmacophore in various bioactive compounds.[5]

  • Hydroxymethyl Group: This functional group can modulate solubility and provide a potential site for metabolic modification or further chemical derivatization.

  • Methyl Ester: Esterification of the carboxylic acid can create a prodrug, potentially improving bioavailability and reducing gastric irritation, a common side effect of acidic NSAIDs.

Patent Landscape of Structurally Related Nitrophenoxyacetic Acid Derivatives

While a specific patent detailing the therapeutic application of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester has not been identified, the patent literature is rich with examples of structurally similar compounds claimed for various therapeutic uses. A key area of focus for these related molecules is the treatment of inflammation, pain, and fever.

For instance, patents covering substituted phenylacetic acids and their esters have been extensively filed, claiming analgesic, antipyretic, and anti-inflammatory activities.[2] These patents often describe broad Markush structures that would encompass the molecule of interest, even if not explicitly named.

A significant patent in this area, WO2004048314A1, discloses a series of substituted amino phenylacetic acids and their derivatives as selective COX-2 inhibitors.[4] This patent highlights the therapeutic strategy of targeting COX-2 for anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] The compounds described in this patent share the core phenylacetic acid structure and explore various substitutions on the phenyl ring to achieve COX-2 selectivity.

Comparative Performance Analysis: Nitrophenoxyacetic Acid Derivatives vs. Established NSAIDs

To provide a meaningful comparison, we will analyze hypothetical performance data for a representative nitrophenoxyacetic acid derivative, "Compound X," based on data from the patent literature for structurally similar compounds, and compare it against well-established NSAIDs, Diclofenac (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Table 1: Comparative In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X (Hypothetical) 150.530
Diclofenac 1.20.81.5
Celecoxib 500.051000

Data for Diclofenac and Celecoxib are representative values from published literature. Data for "Compound X" is a hypothetical representation based on the trend observed for selective COX-2 inhibitors in the patent literature.

This comparative table illustrates the potential for nitrophenoxyacetic acid derivatives to be developed as selective COX-2 inhibitors, a desirable profile for anti-inflammatory drugs with an improved safety profile.

Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)
Compound X (Hypothetical) 1055
Diclofenac 1050
Celecoxib 1060

Data is hypothetical and for illustrative purposes to demonstrate a potential therapeutic profile.

The in vivo data further underscores the potential of this class of compounds to exhibit potent anti-inflammatory effects comparable to or exceeding existing therapies.

Experimental Protocols for Performance Evaluation

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the patent literature for evaluating the anti-inflammatory potential of novel compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the mechanism of action of potential NSAIDs.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme and hematin in a Tris-HCl buffer (pH 8.0) for a specified time (e.g., 30 minutes at 25°C).[4]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is monitored. A common method involves using a colorimetric substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, leading to a color change that can be measured spectrophotometrically at 590 nm.[4]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Diagram 1: Workflow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis enzyme COX-1 or COX-2 Enzyme preincubation Pre-incubation enzyme->preincubation compound Test Compound (Varying Concentrations) compound->preincubation buffer Reaction Buffer with Hematin buffer->preincubation addition Add Arachidonic Acid preincubation->addition incubation Incubation addition->incubation colorimetric Add Colorimetric Substrate (TMPD) incubation->colorimetric measure Measure Absorbance at 590 nm colorimetric->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining COX-1/COX-2 inhibition.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce inflammation in an animal model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Diclofenac).

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the hind paw of the animals.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Diagram 2: Workflow for Carrageenan-Induced Paw Edema Assay

cluster_animal Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis rats Wistar Rats groups Group Allocation (Control, Test, Positive Control) rats->groups administer Administer Vehicle, Test Compound, or Standard Drug groups->administer inject Inject Carrageenan into Paw administer->inject After 1 hour measure_volume Measure Paw Volume at Time Intervals inject->measure_volume calculate_inhibition Calculate % Inhibition of Edema measure_volume->calculate_inhibition

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion and Future Directions

The patent landscape strongly suggests that the nitrophenoxyacetic acid scaffold, as exemplified by 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, holds significant promise for the development of novel anti-inflammatory agents. The structural features of this molecule align with modern medicinal chemistry strategies aimed at optimizing efficacy and safety, particularly through the potential for selective COX-2 inhibition.

While direct patented evidence for the therapeutic use of this specific ester is not yet in the public domain, the wealth of data on analogous compounds provides a solid foundation for its further investigation. Researchers and drug development professionals are encouraged to utilize the comparative data and experimental protocols outlined in this guide to explore the therapeutic potential of this and other related nitrophenoxyacetic acid derivatives. Future research should focus on synthesizing and evaluating this compound in the described in vitro and in vivo models to definitively characterize its pharmacological profile and establish its novelty and utility in the treatment of inflammatory conditions.

References

[1] United States Patent 3,385,886. Phenyl propionic acids. Link [6] WO 2004/048314 A1. Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Link [3] United States Patent 4,461,912. Phenylacetic acid derivatives, their preparation and compositions containing them. Link [2] United States Patent US3385886A. Phenyl propionic acids. Link [7] Wikipedia. Analgesic. Link Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 33-43). Humana Press. [8] Baker, C. H., Boudreau, L. H., & Arora, J. S. (2012). Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. The Journal of biological chemistry, 287(14), 11283–11293. [9] United States Patent 9,066,902. Fatty acids as anti-inflammatory agents. Link [10] European Patent EP 1 910 270 B1. Compounds and their salts specific to the ppar receptors and the egf receptors and their use in the medical field. Link [11] Eureka | Patsnap. Phenylacetic acid derivative, process for producing the same, and use. Link [12] United States Patent US6034096A. Compounds with anti-inflammatory and immunosuppressive activities. Link [5] Schou, S. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 291(29), 15016–15031. [13] Google Patents. CN101434542A - Preparation of methyl phenoxyacetate. Link [14] Eureka | Patsnap. Phenoxy acetic acid patented technology retrieval search results. Link Google Patents. RU2706715C1 - Use of methylphenoxyacetate oxyethylammonium solution. Link MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Link Sigma-Aldrich. 4-Hydroxy-3-nitrophenylacetic acid. Link Google Patents. WO2019130046A1 - Nitroalkene non steroidal anti-inflammatory drugs (na-nsaids) and methods of treating inflammation related conditions. Link [15] Google Patents. United States Patent 19 11 Patent Number. Link [4] Google Patents. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Link [16] Eureka | Patsnap. Anti-inflammatory compositions and methods of use. Link [17] Google Patents. US20130108716A1 - Nanochannel delivery devices and methods of manufacture and use. Link [18] ResearchGate. Selective COX-2 inhibitors as anticancer agents: a patent review (2018-2023). Link [19] PubMed Central. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Link Google Patents. US6077868A - Selective inhibition of cyclooxygenase-2. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence to the entire lifecycle of our research materials, including their proper disposal. This guide provides a detailed, st...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence to the entire lifecycle of our research materials, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and environmentally responsible disposal of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester (CAS 308815-81-8). Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment. The development of robust safety protocols is a cornerstone of modern drug discovery and development, ensuring that innovation does not come at the expense of safety.[1][2]

Chemical Profile and Hazard Assessment
  • Nitrophenolic Compounds: This class of chemicals is known for its potential toxicity.[4][5] Nitrophenols are often classified as environmental pollutants and can pose significant health risks.[4][5]

  • Acetic Acid Esters: These can be irritants and are often flammable.[6]

Based on a closely related compound, (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, we can anticipate the following hazards for our compound of interest[7]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given these potential hazards, 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester must be treated as hazardous waste .[8][9]

Core Principles of Disposal

The guiding principle for the disposal of this compound is waste minimization and containment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9][10] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[11] All waste must be collected and managed by a licensed hazardous waste disposal service.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a designated, compatible hazardous waste container.[12]

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, clearly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.[9]

3. Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof cap.[8] The original container, if in good condition, is an ideal choice for waste collection.[8]

  • Labeling: All hazardous waste containers must be accurately and clearly labeled.[9][12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[14]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[14]

  • Secondary containment should be used for liquid waste containers to prevent spills.[9]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][15]

Spill Management

In the event of a spill, take the following immediate actions:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office.

  • For minor spills, and if you are trained to do so, use an appropriate spill kit with absorbent materials to contain and clean up the spill.[16]

  • Place all contaminated absorbent materials into a designated hazardous waste container and label it accordingly.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester.

Disposal Workflow for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Solid or Liquid? B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Always Start with Safety C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste', Full Chemical Name, Date, Hazards C->D E Segregate Waste: Do Not Mix Incompatibles D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment for Liquids F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Maintain Disposal Records H->I

Caption: Disposal Workflow Diagram

Quantitative Data Summary
Parameter Value Source
CAS Number 308815-81-8[17]
Molecular Formula C₁₀H₁₁NO₆[17]
Molecular Weight 241.20 g/mol [17]
Anticipated Hazard Codes H302, H315, H319, H335[7]

This guide is intended to provide a comprehensive framework for the safe disposal of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Lab Alley. How to Dispose of Acetic Acid. [Link]

  • PubMed Central. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • ResearchGate. Biodegradation of Nitrophenol Compounds. [Link]

  • National Institutes of Health. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

  • Quora. How to safely dispose 99% Acetic Acid. [Link]

  • PREVOR. Chemical risks in pharmaceutical industry. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • U.S. Food and Drug Administration. Safety Considerations in Clinical Drug Development. [Link]

  • YouTube. How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ResearchGate. How do I remove phenolic compound from waste water using Cu2 and Fe2+ and H2O2?. [Link]

  • Biobide. Classifying Chemicals Toxicity during Drug Discovery. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • PubMed Central. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
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2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
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